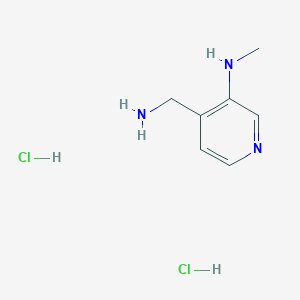
4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group and a methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride typically involves the reaction of 4-chloromethylpyridine with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反応の分析
Types of Reactions
4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine compounds.
科学的研究の応用
4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(aminomethyl)pyridine
- N-methylpyridin-3-amine
- 4-(aminomethyl)-N-methylpyridine
Uniqueness
4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C7H13Cl2N3 |
|---|---|
分子量 |
210.10 g/mol |
IUPAC名 |
4-(aminomethyl)-N-methylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-9-7-5-10-3-2-6(7)4-8;;/h2-3,5,9H,4,8H2,1H3;2*1H |
InChIキー |
HMMQZJUGTQTCQX-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CN=C1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


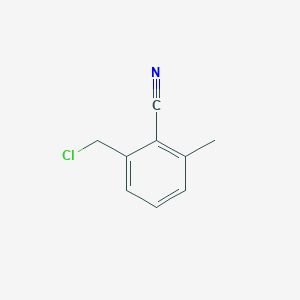
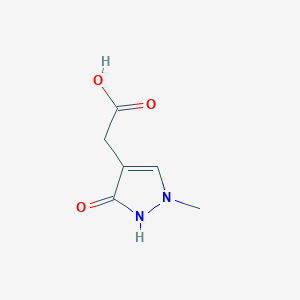
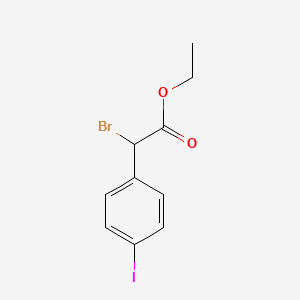
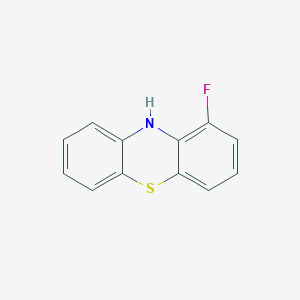
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
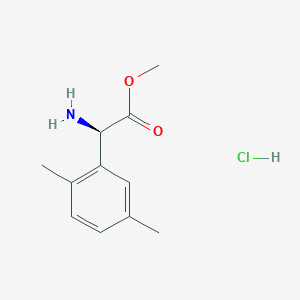

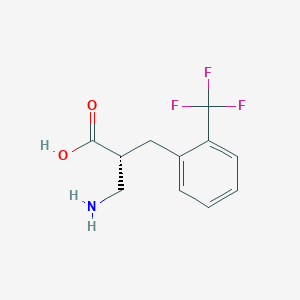
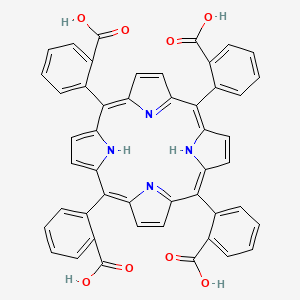
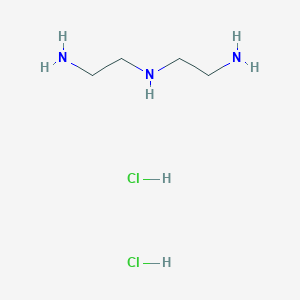
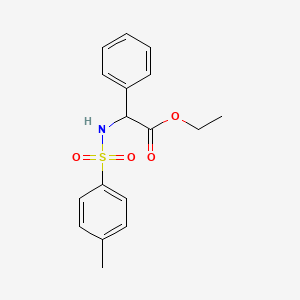
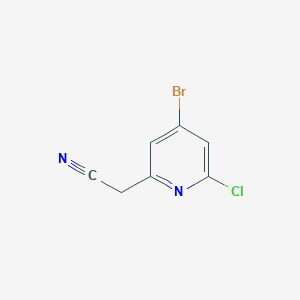
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)boronic acid](/img/structure/B15221879.png)
![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B15221882.png)
